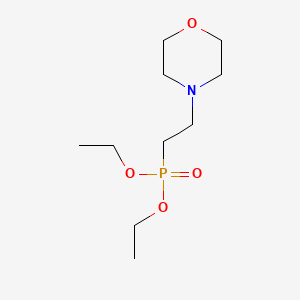

Diethyl 2-morpholinoethylphosphonate

Description

Diethyl 2-morpholinoethylphosphonate is an organophosphorus compound characterized by a phosphonate group linked to a morpholine-substituted ethyl chain. Its structure combines the electron-rich morpholino moiety with the hydrolytically stable phosphonate ester, making it valuable in medicinal chemistry and materials science. The compound’s basicity and solubility properties are influenced by the morpholine ring, which enhances its ability to participate in hydrogen bonding and coordination chemistry. Notably, it serves as a precursor in synthesizing bioactive molecules, particularly β-aminophosphonates, which exhibit antimicrobial and enzyme-inhibitory activities .

Properties

Molecular Formula |

C10H22NO4P |

|---|---|

Molecular Weight |

251.26 g/mol |

IUPAC Name |

4-(2-diethoxyphosphorylethyl)morpholine |

InChI |

InChI=1S/C10H22NO4P/c1-3-14-16(12,15-4-2)10-7-11-5-8-13-9-6-11/h3-10H2,1-2H3 |

InChI Key |

WYEYAULUMLBRBO-UHFFFAOYSA-N |

Canonical SMILES |

CCOP(=O)(CCN1CCOCC1)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphonic acid, P-[2-(4-morpholinyl)ethyl]-, diethyl ester typically involves the Michaelis-Arbuzov reaction. This reaction entails the conversion of a trialkyl phosphite to a phosphonate ester using an alkyl halide. For instance, the reaction of trimethylphosphite with an appropriate alkyl halide under controlled conditions can yield the desired phosphonate ester .

Industrial Production Methods

Industrial production of phosphonates often employs large-scale Michaelis-Arbuzov reactions due to their efficiency and scalability. The reaction conditions are optimized to ensure high yields and purity of the final product. Additionally, the use of catalysts and microwave irradiation can further enhance the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

Phosphonic acid, P-[2-(4-morpholinyl)ethyl]-, diethyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

Reduction: Reduction reactions can convert the ester groups to alcohols.

Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.

Major Products Formed

The major products formed from these reactions include various phosphonic acid derivatives, alcohols, and substituted phosphonates, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Phosphonic acid, P-[2-(4-morpholinyl)ethyl]-, diethyl ester has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential as a bioisostere for phosphate groups in biochemical research.

Medicine: Phosphonates are explored for their potential use in drug development, particularly as antiviral and anticancer agents.

Industry: The compound is used in the production of flame retardants, plasticizers, and corrosion inhibitors

Mechanism of Action

The mechanism of action of phosphonic acid, P-[2-(4-morpholinyl)ethyl]-, diethyl ester involves its interaction with specific molecular targets. The phosphonic acid group can mimic phosphate groups, allowing the compound to bind to enzymes and receptors involved in various biochemical pathways. This binding can inhibit enzyme activity or modulate receptor function, leading to the desired biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Phosphonate Esters

Diethyl 2-Diethylaminoethylphosphonate

- Structural Differences: Replaces the morpholino group with a diethylamino group.

- Basicity: Diethyl 2-diethylaminoethylphosphonate is a weaker base than nonphosphorylated amines (e.g., diethylamine) but stronger than α-aminomethylphosphonates. The morpholino analog (Diethyl 2-morpholinoethylphosphonate) exhibits slightly reduced basicity compared to its diethylamino counterpart due to the electron-withdrawing oxygen in the morpholine ring .

- Solubility: Both compounds show moderate hydrophilicity, but the morpholino derivative has higher water solubility due to the polar oxygen atom in the morpholine ring. Partition constants (log P) for this compound in water/1-octanol systems are lower than those of diethylamino analogs, indicating better aqueous compatibility .

Diethyl (2-Cyanoethyl)phosphonate

- Structural Differences: Features a cyano (-CN) group instead of the morpholino moiety.

- Synthesis: Synthesized via base-catalyzed condensation of diethyl phosphite with acrylonitrile or Arbuzov reaction with chloropropionitrile . This contrasts with this compound, which is typically synthesized via aza-Michael addition in water, emphasizing green chemistry principles .

- Applications: Used in pharmaceutical compositions for anti-inflammatory and analgesic purposes, leveraging the cyano group’s electrophilicity. In contrast, the morpholino derivative is more suited for metal coordination and enzyme inhibition due to its basicity .

Diethyl 2-Chloroethanephosphonate

- Structural Differences: Substitutes the morpholino group with a chlorine atom.

- Reactivity: The chlorine atom enhances electrophilicity, making it a reactive intermediate in nucleophilic substitutions. This compound, however, is less reactive due to the electron-donating morpholine group.

- Applications: Primarily used in cross-coupling reactions and polymer synthesis, whereas the morpholino derivative is employed in bioactive molecule design .

Diethyl (Hydroxymethyl)phosphonate

- Structural Differences: Contains a hydroxymethyl (-CH2OH) group instead of the morpholino-ethyl chain.

- Physical Properties: Higher polarity due to the hydroxyl group, leading to superior water solubility compared to this compound.

- Manufacture Methods: Produced via hydrolysis of diethyl (chloromethyl)phosphonate, whereas the morpholino analog requires multistep functionalization of the ethylphosphonate backbone .

Data Table: Key Properties of this compound and Analogous Compounds

Research Findings and Functional Insights

- Basicity Trends: The morpholino group in this compound reduces basicity compared to aliphatic amines but enhances solubility and stability in aqueous media. This contrasts with Diethyl 2-diethylaminoethylphosphonate, which retains stronger basicity but lower polarity .

- Green Synthesis: this compound is synthesized via an eco-friendly aza-Michael reaction in water, avoiding toxic solvents. In contrast, Diethyl (2-cyanoethyl)phosphonate relies on traditional Arbuzov methods requiring organic solvents .

- Biological Activity: The morpholino derivative’s ability to coordinate metal ions (e.g., Zn²⁺) makes it valuable in metalloenzyme inhibition, while cyano-substituted analogs are optimized for covalent binding to biological targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.